molecular formula C13H18N2O B1259371 Cisanilide CAS No. 34484-77-0

Cisanilide

Cat. No.: B1259371
CAS No.: 34484-77-0
M. Wt: 218.29 g/mol
InChI Key: XJPOOEMIUDHWSO-PHIMTYICSA-N
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Description

It is primarily recognized for its use as a herbicide, particularly in turf and cereal applications . Despite its limited study, it has been noted for its specific activity in weed control.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cisanilide typically involves the reaction of 2,5-dimethylpyrrolidine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired cis isomer. The process generally requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Cisanilide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert this compound to its amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of this compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Cisanilide has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of cisanilide as a herbicide involves the inhibition of specific enzymes in plants, leading to disrupted cell division and growth. The molecular targets include enzymes involved in amino acid synthesis, which are crucial for plant development. This inhibition results in the effective control of weed growth.

Comparison with Similar Compounds

Similar Compounds

    Propanil: Another anilide herbicide with similar weed control properties.

    Acetanilide: Known for its use in analgesic and antipyretic drugs.

    Butachlor: A chloroacetanilide herbicide used in rice paddies.

Uniqueness

Cisanilide is unique in its specific activity and selectivity towards certain weed species, making it particularly useful in turf and cereal applications. Its chemical structure allows for targeted action with minimal impact on non-target plants.

Properties

IUPAC Name

(2R,5S)-2,5-dimethyl-N-phenylpyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-8-9-11(2)15(10)13(16)14-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,14,16)/t10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPOOEMIUDHWSO-PHIMTYICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1C(=O)NC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](N1C(=O)NC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041789
Record name Cisanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34484-77-0
Record name Cisanilide [ANSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034484770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cisanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CISANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42GBC6K1CC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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